dimethyl 1H-indole-2,6-dicarboxylate
Overview
Description
Dimethyl 1H-indole-2,6-dicarboxylate is a chemical compound with the CAS Number: 881040-29-5 . It has a molecular weight of 233.22 and its IUPAC name is dimethyl 1H-indole-2,6-dicarboxylate .
Molecular Structure Analysis
The molecular formula of dimethyl 1H-indole-2,6-dicarboxylate is C12H11NO4 . The InChI code is 1S/C12H11NO4/c1-16-11(14)8-4-3-7-5-10(12(15)17-2)13-9(7)6-8/h3-6,13H,1-2H3 .Chemical Reactions Analysis
As mentioned in the Synthesis Analysis, indole derivatives like dimethyl 1H-indole-2,6-dicarboxylate can undergo [4+2] cycloaddition reactions . These reactions are particularly suited for inverse electron demand Diels–Alder reactions .Physical And Chemical Properties Analysis
Dimethyl 1H-indole-2,6-dicarboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Biologically Active Compounds
- Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of various health conditions, including cancer, microbial infections, and different types of disorders in the human body .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of indole derivative and the condition being treated. However, these compounds are typically synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their efficacy and safety .
- Results or Outcomes : Indole derivatives, both natural and synthetic, have shown various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic applications .
Indole-Containing Metal Complexes
- Summary of Application : Indole-containing metal complexes have been studied for their potential medicinal applications. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- Methods of Application : These complexes are typically synthesized in a laboratory setting. The specific methods of synthesis would depend on the specific type of indole-containing metal complex being created .
- Results or Outcomes : This area of research is still developing, but some of the latest and most relevant achievements have shown promise in the area of drug discovery .
Antiviral and Anti-inflammatory Agents
- Summary of Application : Indole derivatives have been found to possess various biological activities, including antiviral and anti-inflammatory properties .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo to determine their efficacy and safety .
- Results or Outcomes : The specific results or outcomes would depend on the specific type of indole derivative and the condition being treated. However, many indole derivatives have shown promising results in preclinical and clinical trials .
Antimicrobial and Antitubercular Agents
- Summary of Application : Indole derivatives have been used as antimicrobial and antitubercular agents .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested against various types of bacteria and fungi to determine their antimicrobial efficacy .
- Results or Outcomes : Many indole derivatives have shown significant antimicrobial and antitubercular activity in laboratory tests .
Antidiabetic Agents
- Summary of Application : Indole derivatives have been found to possess antidiabetic properties .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo to determine their efficacy and safety .
- Results or Outcomes : The specific results or outcomes would depend on the specific type of indole derivative and the condition being treated. However, many indole derivatives have shown promising results in preclinical and clinical trials .
Antimalarial Agents
- Summary of Application : Indole derivatives have been used as antimalarial agents .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested against various types of malaria parasites to determine their antimicrobial efficacy .
- Results or Outcomes : Many indole derivatives have shown significant antimalarial activity in laboratory tests .
Safety And Hazards
properties
IUPAC Name |
dimethyl 1H-indole-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)8-4-3-7-5-10(12(15)17-2)13-9(7)6-8/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMUOTUHSKBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405847 | |
Record name | dimethyl 1H-indole-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1H-indole-2,6-dicarboxylate | |
CAS RN |
881040-29-5 | |
Record name | dimethyl 1H-indole-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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